molecular formula C18H15NO3 B8600147 Benzyl 3-acetyl-1H-indole-1-carboxylate CAS No. 103871-32-5

Benzyl 3-acetyl-1H-indole-1-carboxylate

Cat. No.: B8600147
CAS No.: 103871-32-5
M. Wt: 293.3 g/mol
InChI Key: YMLWRJSPWWJKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-acetyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

103871-32-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

benzyl 3-acetylindole-1-carboxylate

InChI

InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

YMLWRJSPWWJKJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of sodium hydride (3.77 g, 50% in oil, 7.86 mmol, extracted with hexanes) in THF (30 ml) at 0° C. under nitrogen was added dropwise 3-acetyl indole (10.0 g, 62.9 mmol) in THF (15 ml). After warming to room temperature and stirring one hour, the mixture was cooled to 0° C. and benzyl chloroformate (8.97 ml, 62.9 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stir overnight. The excess sodium hydride was destroyed at 0° C. with 40 ml H2O. The mixture was then extracted three times with CHCl3 (total volume 120 ml), dried with MgSO4, filtered and evaporated to an off-white solid. Recrystallization from hexanes afforded 15.85 g (86%) of product: mp 112°-113°;
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.97 mL
Type
reactant
Reaction Step Two
Yield
86%

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